molecular formula C18H17N3O3S B2444701 (2Z)-5-(hydroxymethyl)-2-[(4-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide CAS No. 892286-36-1

(2Z)-5-(hydroxymethyl)-2-[(4-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide

Cat. No.: B2444701
CAS No.: 892286-36-1
M. Wt: 355.41
InChI Key: QDQQZJDTBCPGOF-UZYVYHOESA-N
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Description

(2Z)-5-(hydroxymethyl)-2-[(4-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide is a useful research compound. Its molecular formula is C18H17N3O3S and its molecular weight is 355.41. The purity is usually 95%.
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Properties

IUPAC Name

5-(hydroxymethyl)-2-(4-methoxyphenyl)imino-8-methylpyrano[2,3-c]pyridine-3-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-10-16-14(11(9-22)8-20-10)7-15(17(19)25)18(24-16)21-12-3-5-13(23-2)6-4-12/h3-8,22H,9H2,1-2H3,(H2,19,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQQZJDTBCPGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC(=NC3=CC=C(C=C3)OC)C(=C2)C(=S)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2Z)-5-(hydroxymethyl)-2-[(4-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide, with the CAS number 892286-36-1, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its anti-inflammatory, analgesic, and anticancer activities based on various research findings.

  • Molecular Formula : C₁₈H₁₇N₃O₃S
  • Molecular Weight : 355.4 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential therapeutic applications.

1. Anti-inflammatory and Analgesic Activity

Research indicates that derivatives of pyrano[2,3-c]pyridine compounds exhibit significant anti-inflammatory and analgesic properties. For instance, a study on similar compounds showed impressive analgesic activity in carrageenan-induced paw edema models in rats. The compound's structural features contribute significantly to its efficacy in reducing inflammation and pain .

2. Anticancer Activity

The anticancer potential of this compound was evaluated against various cancer cell lines. In vitro studies demonstrated low cytotoxicity against leukemia (K-562), colon cancer (HCT-15), and melanoma (SK-MEL-5) cell lines. Although the compound exhibited some activity, it was generally considered to have low overall anticancer potency at concentrations of 10 µM .

Case Study 1: Analgesic Efficacy

In a controlled experiment, the compound was tested for analgesic effects in a rat model. Results indicated a significant reduction in paw swelling compared to control groups, suggesting that the compound may serve as a promising lead for developing new analgesics .

Case Study 2: Anticancer Screening

In another study, the compound was screened against a panel of approximately sixty cancer cell lines as part of the National Cancer Institute's Developmental Therapeutics Program. The results indicated that while some sensitivity was observed in leukemia cell lines, overall anticancer activity was limited .

Data Tables

Property Value
Molecular FormulaC₁₈H₁₇N₃O₃S
Molecular Weight355.4 g/mol
CAS Number892286-36-1
Anti-inflammatory ActivitySignificant
Analgesic ActivityEffective in models
Anticancer ActivityLow potency

Scientific Research Applications

1. Antibacterial Properties

Research has indicated that compounds similar to (2Z)-5-(hydroxymethyl)-2-[(4-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide exhibit significant antibacterial activity. In studies involving various derivatives of pyridine compounds, it was found that they effectively inhibited the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve interference with bacterial cell wall synthesis or function, leading to cell lysis and death .

2. Antifungal Activity

The compound has also been evaluated for antifungal properties against pathogens like Candida albicans. The results from disc diffusion methods revealed promising efficacy, suggesting that similar compounds can serve as potential antifungal agents by disrupting fungal cell membranes or metabolic pathways .

3. Anticancer Potential

Recent studies have explored the anticancer potential of related compounds through molecular docking and biological assays. These studies suggest that the compound may interact with specific cancer-related proteins, inhibiting their function and leading to reduced tumor cell viability. For instance, compounds with structural similarities have shown effectiveness against various human cancer cell lines, including breast and colon cancer cells . The ability to induce apoptosis in cancer cells further underscores the therapeutic potential of these compounds.

Drug Discovery Applications

1. Screening Libraries

This compound is included in various screening libraries aimed at identifying new drug candidates. It is part of antifungal libraries and has been evaluated for its interactions with biological targets relevant to infectious diseases and cancer therapy .

2. Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These computational models help in understanding how modifications to the chemical structure can enhance efficacy and selectivity towards specific targets, facilitating the design of more potent derivatives .

Case Studies

Several case studies highlight the applications of this compound:

Study Focus Findings
Prabhakar et al. (2024)Synthesis and Biological AssayDemonstrated antibacterial activity against S. aureus and E. coli; effective against C. albicans; good molecular interactions observed in docking studies .
ChemDiv Screening (2024)Drug DiscoveryIncluded in screening libraries for antifungal activity; potential for further development into therapeutic agents targeting infections .
PMC Study on Indole Derivatives (2023)Anticancer EvaluationRelated compounds showed binding affinity to cancer-related proteins; potential for development as anticancer agents through hybrid strategies .

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